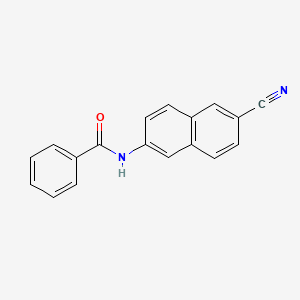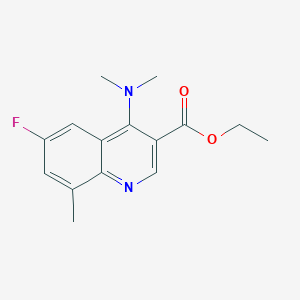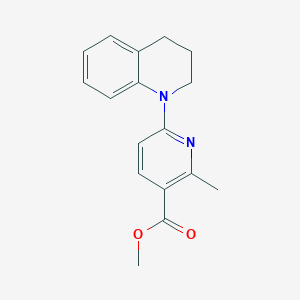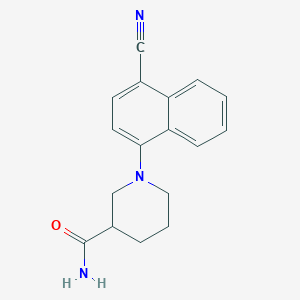
3-Chloro-2-(2-nitrophenyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(2-nitrophenyl)-2H-indazole is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a chlorine atom at the 3-position and a nitrophenyl group at the 2-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-nitrophenyl)-2H-indazole typically involves multi-step organic reactions. One common method includes the nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline, followed by cyclization with hydrazine to yield the indazole core. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reflux conditions for cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-nitrophenyl)-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are often used.
Major Products
Reduction: The major product is 3-amino-2-(2-nitrophenyl)-2H-indazole.
Substitution: Depending on the nucleophile, products can include 3-alkylamino-2-(2-nitrophenyl)-2H-indazole or 3-thio-2-(2-nitrophenyl)-2H-indazole.
Scientific Research Applications
3-Chloro-2-(2-nitrophenyl)-2H-indazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-nitrophenyl)-2H-indazole in biological systems involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins, while the indazole core can intercalate with DNA. These interactions can modulate enzyme activity or inhibit cell proliferation pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole: Another compound with similar structural features but different biological activities.
2-Nitrophenyl-2H-indazole: Lacks the chlorine atom, which can affect its reactivity and binding properties.
Uniqueness
3-Chloro-2-(2-nitrophenyl)-2H-indazole is unique due to the combination of the nitrophenyl and chloro substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
70704-46-0 |
|---|---|
Molecular Formula |
C13H8ClN3O2 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
3-chloro-2-(2-nitrophenyl)indazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-13-9-5-1-2-6-10(9)15-16(13)11-7-3-4-8-12(11)17(18)19/h1-8H |
InChI Key |
FKFAZUDFDNSHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C3C=CC=CC3=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)
![2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)
![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B11845315.png)



![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)


![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)


